molecular formula C11H13N3O2 B7951673 5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443279-67-1

5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B7951673
CAS No.: 1443279-67-1
M. Wt: 219.24 g/mol
InChI Key: FSOFGTWHRNDIFR-UHFFFAOYSA-N
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Description

5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1443279-67-1) is a high-purity chemical building block supplied for advanced pharmaceutical and biological research. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic systems, a scaffold recognized for its significant potential in medicinal chemistry . The core structure of pyrazolo[1,5-a]pyrimidines serves as a privileged framework in the development of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . These compounds can act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that are a hallmark of many cancers . Researchers value this specific derivative for its structural features; the carboxylic acid group at the 7-position and the isopropyl substituent at the 5-position offer key sites for further chemical modification, enabling the fine-tuning of electronic properties, lipophilicity, and binding affinity to optimize interactions with biological targets such as kinases . Its molecular formula is C 11 H 13 N 3 O 2 and it has a molecular weight of 219.24 g/mol . Applications & Research Value: This compound is primarily utilized as a critical synthetic intermediate in drug discovery projects. Its key applications include: • Kinase Inhibitor Development: Serving as a core scaffold for the design and synthesis of novel small-molecule inhibitors targeting kinases like EGFR, B-Raf, and MEK, which are implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . • Structure-Activity Relationship (SAR) Studies: The modifiable carboxyl group and substituents on the bicyclic core allow medicinal chemists to explore how different functional groups influence pharmacological activity and selectivity . • Anticancer Research: As a precursor to compounds with demonstrated cytotoxicity and antiproliferative effects in biological evaluations . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

3-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-6(2)8-4-9(11(15)16)14-10(13-8)7(3)5-12-14/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOFGTWHRNDIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1)C(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801150462
Record name Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 3-methyl-5-(1-methylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443279-67-1
Record name Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 3-methyl-5-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443279-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 3-methyl-5-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Pyrazolo[1,5-a]pyrimidine-7-carboxylate Esters

In a representative procedure, 5-amino-3-methylpyrazole reacts with diethyl isopropylmalonate under basic conditions (sodium ethoxide, ethanol, reflux, 6 h) to yield methyl 5-isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate. The reaction proceeds via nucleophilic attack of the aminopyrazole on the electrophilic carbonyl carbons, followed by cyclodehydration (Scheme 1). This method achieves yields of 84–89%.

Table 1: Cyclocondensation Reaction Parameters

Dicarbonyl ComponentBaseSolventTemperatureYield (%)
Diethyl isopropylmalonateSodium ethoxideEthanolReflux89
Ethyl acetoacetateK₂CO₃DMF130°C76

Mechanistic Insights

The reaction mechanism involves initial formation of a Schiff base intermediate, followed by cyclization and aromatization. The isopropyl group’s steric bulk necessitates prolonged reaction times (6–18 h) to ensure complete conversion.

Hydrolysis of Ester Precursors

The carboxylic acid functionality at position 7 is introduced via alkaline hydrolysis of the corresponding methyl or ethyl ester.

Saponification Conditions

Methyl 5-isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes hydrolysis in ethanolic NaOH (1 M, reflux, 6 h), followed by acidification with HCl to pH 1. The precipitate is filtered and recrystallized (methanol/water), yielding 91% pure carboxylic acid.

Critical Factors:

  • Base Strength: Concentrated NaOH (40%) accelerates hydrolysis but risks decarboxylation.

  • Temperature Control: Reflux conditions (78°C) optimize reaction kinetics without degrading the pyrazolo[1,5-a]pyrimidine core.

Chlorination and Subsequent Functionalization

Selective chlorination at position 7 enables further derivatization before hydrolysis.

Phosphorus Oxychloride-Mediated Chlorination

5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-hydroxy intermediates are treated with POCl₃ (reflux, 5 h) to yield 7-chloro derivatives. Subsequent hydrolysis (H₂O, 70°C) generates the carboxylic acid with 85% efficiency.

Table 2: Chlorination and Hydrolysis Outcomes

Starting MaterialReagentConditionsProduct Yield (%)
7-Hydroxy-pyrazolo[1,5-a]pyrimidinePOCl₃Reflux, 5 h92
7-Chloro intermediateH₂O70°C, 2 h85

Alternative Synthetic Routes and Modifications

Vilsmeier-Haack Formylation

In a modified approach, 5-isopropyl-3-methylpyrazolo[1,5-a]pyrimidine undergoes formylation (POCl₃/DMF, 0°C → RT) to introduce a formyl group at position 7. Oxidation (KMnO₄, H₂SO₄) converts the aldehyde to the carboxylic acid (72% overall yield).

Physicochemical Properties and Characterization

Table 3: Key Properties of this compound

PropertyValueMethod
Molecular FormulaC₁₁H₁₃N₃O₂HRMS
Molecular Weight219.24 g/molCalculated
Melting Point190–192°CDSC
SolubilityInsoluble in H₂O; soluble in DMSOExperimental

Industrial Scalability and Environmental Considerations

Large-scale production (>1 kg) employs continuous-flow reactors for cyclocondensation, reducing reaction times by 40%. Ethanol is preferred over DMF for its lower environmental impact and ease of recycling .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Medicinal Chemistry

5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been investigated for its potential pharmacological properties:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the pyrazolo ring can enhance the compound's affinity for specific biological targets, potentially leading to new cancer therapies .
  • Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Agriculture

In agricultural research, the compound is being explored for its potential as a pesticide or herbicide:

  • Herbicidal Activity : Preliminary studies have indicated that pyrazolo derivatives can effectively inhibit the growth of certain weed species. The mechanism appears to involve interference with specific metabolic pathways in plants .

Materials Science

The compound's unique chemical structure also lends itself to applications in materials science:

  • Polymer Chemistry : Research has investigated the incorporation of pyrazolo compounds into polymer matrices to enhance thermal stability and mechanical properties. These materials could find applications in coatings and composites .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerSignificant cytotoxic effects on cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
HerbicidalGrowth inhibition of weed species

Case Study 1: Anticancer Research

A recent study focused on synthesizing various derivatives of this compound and evaluating their anticancer activity against human lung cancer cells. The results indicated that certain modifications significantly increased potency compared to the parent compound, suggesting a pathway for developing new anticancer drugs .

Case Study 2: Agricultural Application

In a field trial assessing the herbicidal efficacy of pyrazolo derivatives, researchers found that a formulation containing this compound effectively reduced weed biomass by over 70% compared to untreated controls. This highlights its potential utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, as a PI3K δ inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of phosphatidylinositol diphosphate (PIP2) to phosphatidylinositol triphosphate (PIP3). This inhibition disrupts downstream signaling pathways involved in cell proliferation, migration, and survival, making it a potential therapeutic agent for diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Pyrazolo[1,5-a]pyrimidine derivatives differ primarily in substituent type and position. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Purity Reference Evidence
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5-cyclopropyl, 7-difluoromethyl, 3-carboxy C₁₁H₁₀F₂N₃O₂ 269.22 Not specified Not given
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid 5-cyclopropyl, 2-trifluoromethyl, 7-carboxy C₁₁H₈F₃N₃O₂ 283.20 1795475-02-3 95%
7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-methyl, 3-carboxy C₈H₇N₃O₂ 177.16 1016505-59-1 Not given
5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5-(3-methoxyphenyl), 7-trifluoromethyl, 3-carboxy C₁₅H₁₁F₃N₃O₃ 353.26 797809-13-3 Not given

Key Observations :

  • Carboxylic Acid vs. Esters : Esters like isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 445230-67-1, ) exhibit higher solubility in organic solvents but require hydrolysis for bioactivity.
  • Molecular Weight : Derivatives with bulky substituents (e.g., trifluoromethyl, methoxyphenyl) have higher molecular weights (~345–353 g/mol) compared to simpler analogs (~177–283 g/mol).

Biological Activity

5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS: 61063-07-8) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C11H13N3O2, with a molecular weight of 233.27 g/mol. The structure includes a carboxylic acid functional group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC11H13N3O2
Molecular Weight233.27 g/mol
IUPAC NameThis compound
CAS Number61063-07-8

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Common methods include the reaction of substituted pyrazoles with carboxylic acids or their derivatives under controlled conditions to yield the desired compound.

Antiviral Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antiviral properties. For instance, similar derivatives have shown efficacy against various viruses by inhibiting viral replication and growth. The interaction mechanisms often involve targeting viral enzymes or host cell pathways critical for viral life cycles .

Antitumor Activity

Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit tumor cell proliferation. Specific compounds have been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. For example, certain analogs have been reported to exhibit potent inhibitory effects against leukemia cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate enzyme activities or disrupt critical signaling pathways involved in cell proliferation and survival . The presence of the carboxylic acid group enhances its solubility and bioavailability, facilitating better interaction with biological targets.

Case Studies

  • Antiviral Efficacy : A study evaluating various pyrazolo derivatives found that compounds similar to this compound exhibited significant antiviral activity against the Para 3 virus and were effective in inhibiting tumor growth in L1210 and P388 leukemia models .
  • Anticancer Properties : In vitro tests have shown that related compounds can significantly inhibit the growth of human cancer cell lines by inducing apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole or pyrimidine precursors. For example, hydrazine hydrate reacts with enamines under controlled conditions to form intermediates, which are then functionalized at position 7 via coupling or substitution reactions . Optimization includes solvent selection (e.g., ethanol or DMF for recrystallization), temperature control (reflux for cyclization), and stoichiometric adjustments to minimize byproducts. Characterization via 1H^1H-NMR and 13C^{13}C-NMR confirms regioselectivity, while IR spectroscopy validates carbonyl/carboxylic acid groups .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is used:

  • NMR Spectroscopy : Assigns proton environments (e.g., isopropyl CH3_3 at δ 1.2–1.4 ppm) and confirms regiochemistry of the pyrimidine ring .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 263.1) and fragmentation patterns .
  • Elemental Analysis : Matches experimental vs. theoretical C, H, N, O percentages (±0.3% tolerance) .

Q. What solvents and crystallization methods improve purity during synthesis?

  • Methodological Answer : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while ethanol/water mixtures are optimal for recrystallization to remove unreacted starting materials. Slow evaporation at 4°C minimizes impurities .

Advanced Research Questions

Q. How do substituents at positions 3 and 5 influence the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with substituents like trifluoromethyl (enhanced binding) or cyclopropyl (steric hindrance). For example:

Substituent (Position)Observed EffectSource
Trifluoromethyl (7)Increased enzyme affinity (IC50_{50} ↓ 30%)
Cyclopropyl (5)Reduced metabolic clearance
  • Computational docking (e.g., AutoDock Vina) predicts interactions with target proteins, validated by in vitro assays .

Q. What are the challenges in achieving regioselectivity during functionalization at position 7?

  • Methodological Answer : Competing reactivity at adjacent N atoms requires precise control:

  • Protecting Groups : Boc or benzyl groups shield amines during coupling .
  • Catalysts : Pd-mediated cross-coupling (Suzuki-Miyaura) directs functionalization to C7 .
  • Reaction Monitoring : TLC or HPLC tracks regiochemical outcomes, with <5% isomerization tolerated .

Q. How can computational modeling predict metabolic stability or toxicity?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and CYP450 inhibition risks. For this compound, logP ≈ 2.1 suggests moderate blood-brain barrier penetration .
  • Density Functional Theory (DFT) : Models electron density at C7 to predict susceptibility to oxidation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., IC50_{50} variability) are addressed by:

  • Assay Standardization : Uniform protocols (e.g., ATP concentration in kinase assays) .
  • Batch Analysis : HPLC purity >98% reduces off-target effects .
  • Meta-Analysis : Cross-referencing PubChem BioAssay data to identify outliers .

Methodological Notes for Experimental Design

  • Byproduct Analysis : LC-MS identifies side products (e.g., de-esterified analogs) during carboxylate synthesis .
  • Crystallography : Single-crystal X-ray diffraction confirms planarity of the pyrazolo-pyrimidine core, critical for π-π stacking in target binding .
  • Scale-Up Challenges : Pilot studies (≥10 g) require inert atmospheres (N2_2) to prevent oxidation at C7 .

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